molecular formula C23H23ClFN3O4 B2969593 N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide CAS No. 1115912-19-0

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide

Cat. No.: B2969593
CAS No.: 1115912-19-0
M. Wt: 459.9
InChI Key: BYYXWLDCVJKYIH-UHFFFAOYSA-N
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Description

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, a phenyl group, and a benzamide moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide include other benzamide derivatives and cyclobutyl-containing compounds. These compounds may share similar structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable subject of study in multiple scientific fields.

Properties

IUPAC Name

2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXWLDCVJKYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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